[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester
Description
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
MTZLEHUQSQMPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Etherification of 5-Bromo-2-hydroxypyridine
The initial step involves introducing the ethyloxy spacer to the pyridine ring. A nucleophilic substitution reaction between 5-bromo-2-hydroxypyridine and 2-bromoethylamine hydrobromide is conducted under basic conditions:
Typical Conditions :
Boc Protection of the Amine Group
The primary amine of the intermediate is protected using Boc₂O to prevent undesired side reactions:
| Parameter | Detail |
|---|---|
| Solvent | THF (anhydrous) |
| Catalyst | DMAP (0.025 equiv) |
| Base | Et₃N (3.5 equiv) |
| Temperature | 0°C → room temperature, 4–16 hours |
| Yield | 74–91% after column chromatography |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
Purification Strategies
-
Chromatography : Gradient elution (5–30% EtOAc/hexane) resolves Boc-protected products from unreacted starting materials.
-
Crystallization : Tert-butyl carbamates often crystallize from heptane/EtOAc mixtures, enhancing purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection | DMAP, Et₃N, THF, 0°C → rt | 91% | High yield, minimal side products | Requires anhydrous conditions |
| Alternative Bases | Pyridine, rt, 16h | 67% | Simplicity | Lower yield, longer reaction |
| Cs₂CO₃-Mediated | DMF, 50°C, 1h | 73% | Fast reaction | Harsh conditions, lower purity |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester exhibit anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act on enzymes related to nucleotide metabolism, providing insights into therapeutic strategies for conditions like cancer and metabolic disorders .
Applications in Drug Development
1. P2Y Receptor Modulation
The compound's structure suggests potential interaction with P2Y receptors, which are implicated in platelet aggregation and other physiological processes. Antagonists targeting these receptors can be valuable in managing cardiovascular diseases .
2. Neurological Research
Given its chemical properties, [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester may be explored for neurological applications, particularly in modulating neurotransmitter systems or neuroprotective pathways.
Case Study 1: Anticancer Activity
A study demonstrated that a related pyridine derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by pyridine-based compounds. The results indicated that modifications to the pyridine ring could enhance binding affinity and selectivity towards DHFR, suggesting a pathway for designing more effective inhibitors.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbamate group can also undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways.
Comparison with Similar Compounds
Core Structural Features
The compound shares structural motifs with other BOC-protected derivatives but differs in substituent placement and heterocyclic systems. Key comparisons include:
Key Observations :
- Heterocyclic Systems : Pyridine (target compound) vs. pyrimidine () or imidazole (). Bromine substitution at the 5-position in pyridine/pyrimidine enhances electrophilic reactivity .
- Linker Diversity: Ethoxy linkers (target compound) vs. piperazine () or hydroxyethylamino chains (), affecting solubility and steric hindrance.
- BOC Protection : Universal use of BOC for amine protection, ensuring compatibility with acidic/basic reaction conditions .
Reactivity Insights :
- The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas hydroxyethylamino derivatives () are more suited for esterification or acylation .
Biological Activity
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester, also known by its CAS number 882169-78-0, is a chemical compound with notable biological activity. This compound is part of a class of pyridine derivatives that have been studied for their potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research.
- Molecular Formula : C12H17BrN2O3
- Molecular Weight : 317.18 g/mol
- Structure : The compound features a pyridine ring substituted with a bromine atom and an ethyl carbamate moiety, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor or receptor ligand, modulating biochemical pathways that are crucial for cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester. The compound has shown efficacy against a range of bacterial and fungal pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.18 - 3.08 μM |
| Escherichia coli | 3.00 - 4.00 μM |
| Candida albicans | 1.50 - 2.50 μM |
| Aspergillus niger | 4.00 - 5.00 μM |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents, especially in light of increasing antibiotic resistance .
Antiviral Activity
In addition to its antibacterial properties, [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester has been investigated for antiviral activity. Research indicates that certain pyridine derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors, although specific data on this compound remains limited .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various pyridine derivatives including [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the efficacy, revealing that the compound outperformed several conventional antibiotics in specific strains . -
Mechanistic Insights :
Another investigation focused on the mechanistic aspects of how this compound interacts with bacterial enzymes. It was found to inhibit key metabolic pathways, leading to bacterial cell death. This was particularly evident in assays measuring cell viability post-treatment with varying concentrations of the compound .
Q & A
Basic: What are the critical steps and considerations for synthesizing [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester with high yield?
Answer:
The synthesis typically involves multi-step protocols, such as Suzuki coupling and selective hydrogenation. For example, tert-butyl carbamate intermediates can be prepared via coupling reactions using boronic acid derivatives (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) under palladium catalysis, followed by hydrogenation to reduce pyridine rings or stabilize reactive groups . Key considerations include:
- Catalyst selection : Use Pd(PPh₃)₄ or similar catalysts for Suzuki coupling to minimize side reactions.
- Temperature control : Maintain ≤80°C during coupling to prevent decomposition.
- Purification : Employ column chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate intermediates.
- Yield optimization : Adjust stoichiometry of boronic acid and halide partners (1.2:1 molar ratio recommended) .
Advanced: How can computational methods predict the reactivity of the bromopyridine moiety in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations and molecular docking can model reaction pathways. For instance:
- DFT : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., C-5 bromine in pyridine) prone to nucleophilic attack.
- Docking simulations : Analyze binding affinities with enzymes (e.g., SARS-CoV-2 Mpro) to predict steric and electronic effects of substitutions. In one study, tert-butyl carbamates showed Glide scores of −8.21 kcal/mol, with hydrogen bonds (1.84–2.38 Å) critical for stability .
- MD simulations : Run 100 ns trajectories to assess conformational flexibility and solvent accessibility of the bromine atom .
Basic: Which spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives, and what diagnostic signals indicate successful synthesis?
Answer:
- NMR :
- ¹H NMR : tert-butyl protons appear as a singlet at ~1.4 ppm.
- ¹³C NMR : Carbonyl (C=O) signals at ~155 ppm confirm carbamate formation.
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the carbamate group.
- MS : Molecular ion peaks (e.g., [M+H⁺]) should match the theoretical molecular weight (e.g., ~323 g/mol for C₁₂H₁₆BrN₂O₃) .
Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound across solvent systems?
Answer:
- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ and compare with literature (e.g., tert-butyl signals vary by ≤0.1 ppm in DMSO vs. CDCl₃).
- Paramagnetic effects : Add chelating agents (e.g., EDTA) to eliminate metal ion interference.
- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening in polar solvents .
Basic: What in vitro assays are suitable for evaluating the bioactivity of bromopyridine-containing carbamates?
Answer:
- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 2–256 µg/mL concentrations.
- Enzyme inhibition : Test IC₅₀ values against proteases (e.g., SARS-CoV-2 Mpro) via fluorescence-based assays (e.g., FRET substrates).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
Advanced: How does the tert-butyl carbamate group influence binding kinetics to enzymatic targets, and how can this be validated experimentally?
Answer:
- Steric shielding : The bulky tert-butyl group reduces off-target interactions, as shown in docking studies where it occupied hydrophobic pockets (e.g., LEU 141, MET 165 in SARS-CoV-2 Mpro) .
- Hydrogen bonding : The carbamate oxygen forms 1.84 Å bonds with residues like GLN 189, stabilizing ligand-receptor complexes.
- Validation : Compare binding ΔG values (ITC or SPR) and enzymatic inhibition rates (kcat/KM) with/without the tert-butyl group .
Basic: What storage conditions are recommended to prevent degradation of tert-butyl carbamates?
Answer:
- Temperature : Store at −20°C in amber vials to limit thermal/photo-degradation.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the carbamate group.
- Solvent : Dissolve in anhydrous DMSO or THF for long-term storage (>6 months) .
Advanced: How can researchers analyze the stability of this compound under catalytic hydrogenation conditions?
Answer:
- Reaction monitoring : Use TLC/HPLC to track debromination or tert-butyl deprotection.
- Pressure optimization : Perform hydrogenation at 1–3 bar H₂ to minimize over-reduction.
- Post-reaction analysis : Compare ¹H NMR spectra pre/post hydrogenation; loss of bromine signals (~4.5 ppm) indicates successful dehalogenation .
Advanced: How can discrepancies in reported binding affinities across studies be addressed methodologically?
Answer:
- Assay standardization : Use uniform buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches.
- Control compounds : Include reference inhibitors (e.g., GC376 for Mpro) to calibrate results.
- Computational validation : Replicate docking poses (e.g., Glide SP/XP protocols) and compare RMSD values (<2.0 Å acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
